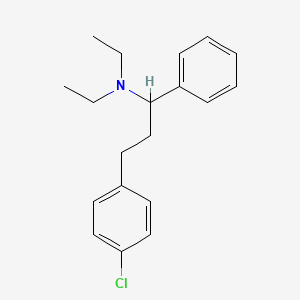
Mandelic acid, 2-pyridylmethyl ester, acetate, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mandelic acid, 2-pyridylmethyl ester, acetate, hydrochloride: is a chemical compound with the molecular formula C16-H15-N-O4.Cl-H and a molecular weight of 321.78 . This compound is derived from mandelic acid, an aromatic alpha-hydroxy acid, and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mandelic acid, 2-pyridylmethyl ester, acetate, hydrochloride involves the esterification of mandelic acid with 2-pyridylmethanol, followed by acetylation and subsequent conversion to the hydrochloride salt. The reaction conditions typically involve the use of acid catalysts and organic solvents to facilitate the esterification and acetylation processes .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and acetylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions are crucial for maintaining product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Mandelic acid, 2-pyridylmethyl ester, acetate, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products:
Oxidation: Formation of pyridyl ketones or carboxylic acids.
Reduction: Formation of pyridyl alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Chemistry: In chemistry, mandelic acid, 2-pyridylmethyl ester, acetate, hydrochloride is used as a precursor for the synthesis of various organic compounds and as a reagent in stereoselective synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving esterases and acetyltransferases .
Medicine: In medicine, derivatives of mandelic acid are explored for their potential antimicrobial and antifungal properties .
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of mandelic acid, 2-pyridylmethyl ester, acetate, hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The ester and acetate groups can undergo hydrolysis, releasing active mandelic acid and pyridylmethyl alcohol, which can then interact with biological targets. The hydrochloride salt form enhances the compound’s solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
Mandelic acid: An aromatic alpha-hydroxy acid used in cosmetics and pharmaceuticals.
2-Pyridylmethyl alcohol: A precursor in the synthesis of various organic compounds.
Acetate esters: Commonly used in organic synthesis and as solvents.
Uniqueness: Mandelic acid, 2-pyridylmethyl ester, acetate, hydrochloride is unique due to its combined structural features, which confer specific reactivity and solubility properties. The presence of both mandelic acid and pyridylmethyl ester moieties allows for diverse chemical transformations and applications in various fields .
Properties
CAS No. |
42023-70-1 |
|---|---|
Molecular Formula |
C16H16ClNO4 |
Molecular Weight |
321.75 g/mol |
IUPAC Name |
pyridin-1-ium-2-ylmethyl 2-acetyloxy-2-phenylacetate;chloride |
InChI |
InChI=1S/C16H15NO4.ClH/c1-12(18)21-15(13-7-3-2-4-8-13)16(19)20-11-14-9-5-6-10-17-14;/h2-10,15H,11H2,1H3;1H |
InChI Key |
SLNPRBQCRIJHDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)OCC2=CC=CC=[NH+]2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


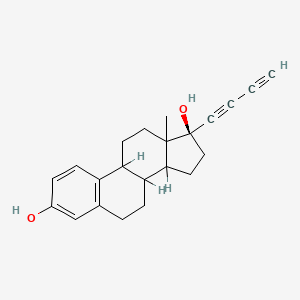
![Naphtho[1,8-de]-1,3-dithiin](/img/structure/B13737208.png)
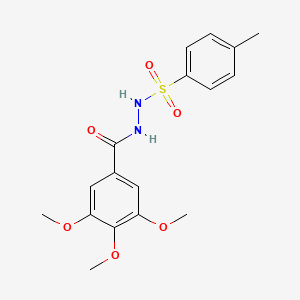
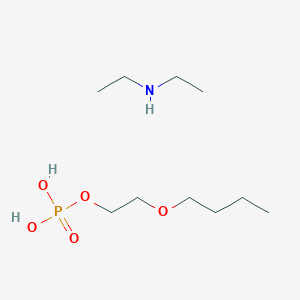

![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)
![Oxaspiro[3.3]heptane](/img/structure/B13737248.png)
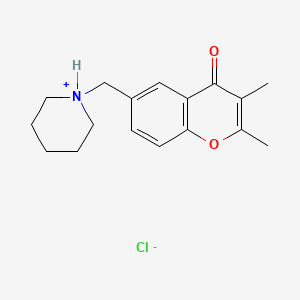
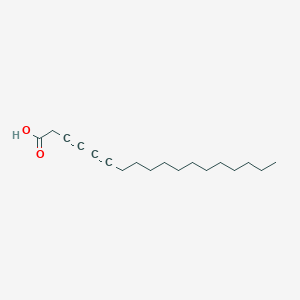
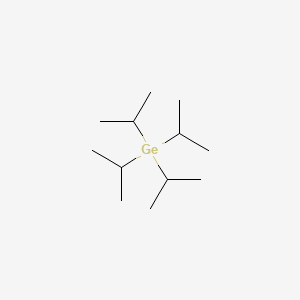
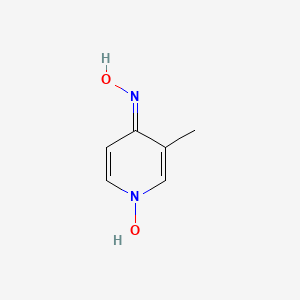
![bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene](/img/structure/B13737277.png)
